5-Methyl-2-iminothiolane
CAS No.: 131237-91-7
Cat. No.: VC21209188
Molecular Formula: C5H10ClNS
Molecular Weight: 151.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131237-91-7 |
|---|---|
| Molecular Formula | C5H10ClNS |
| Molecular Weight | 151.66 g/mol |
| IUPAC Name | 5-methylthiolan-2-imine;hydrochloride |
| Standard InChI | InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |
| Standard InChI Key | SDSOAIVTMWWMAR-UHFFFAOYSA-N |
| SMILES | CC1CCC(=N)S1.Cl |
| Canonical SMILES | CC1CCC(=N)S1.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
5-Methyl-2-iminothiolane belongs to a class of substituted 2-iminothiolanes (X2ITs) designed for the preparation of disulfide-linked conjugates with enhanced resistance to reduction . The compound has a molecular formula of C5H10ClNS and a molecular weight of 151.66 g/mol . Structurally, it features a five-membered thiolane ring with an imine group at position 2 and a methyl group at position 5, and exists as a hydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | C5H10ClNS |
| Molecular Weight | 151.66 g/mol |
| CAS Number | 131237-91-7 |
| Systematic Name | 5-methylthiolan-2-imine hydrochloride |
| Structure | Five-membered thiolane ring with imine at position 2, methyl at position 5 |
Physical Properties
5-Methyl-2-iminothiolane demonstrates high water solubility, making it particularly suitable for bioconjugation reactions in aqueous environments . This property is crucial for protein modification reactions where maintaining native protein structure is essential. The compound reacts rapidly with protein amino groups at neutral pH, preserving the positive charge of the original amino group .
Mechanism of Action
Functional Mechanism
5-Methyl-2-iminothiolane functions by sterically protecting the conjugate disulfide bond from attack by thiolate nucleophiles . The methyl substitution at the 5-position creates steric hindrance around the disulfide bond, significantly reducing accessibility to reducing agents. This protection mechanism is responsible for the enhanced stability of conjugates prepared with 5-Methyl-2-iminothiolane compared to those created with unhindered linkages.
Reaction Chemistry
| Reaction Parameter | Characteristic |
|---|---|
| Optimal pH | Neutral (7-8) |
| Target Groups | Primary amines (-NH₂) |
| Introduced Group | Sulfhydryl (-SH) |
| Charge Preservation | Maintains positive charge of original amino group |
| Reaction Speed | Rapid at room temperature |
Applications in Immunoconjugate Preparation
Antibody-Toxin Conjugates
One of the most significant applications of 5-Methyl-2-iminothiolane is in the preparation of immunoconjugates for targeted cancer therapy. Researchers have used this compound to create conjugates between monoclonal antibodies and cytotoxic agents such as ricin A chain (RTA30) . For example, studies have demonstrated successful preparation of immunoconjugates between the murine monoclonal antibody 791/T36 (which recognizes a 72-kDa surface antigen present on many human tumor cells) and RTA30 (the naturally occurring 30-kDa glycoform of ricin A chain) .
Antibody Fragment Conjugates
5-Methyl-2-iminothiolane has been successfully used to create F(ab')₂ fragment conjugates with enhanced cytotoxic properties. Research has shown that F(ab')₂-5-Methyl-2-iminothiolane-RTA30 immunoconjugates exhibit remarkable potency against CD5+ target cells . In testing against HSB2 cells (a CD5+ T-cell line), these conjugates demonstrated an IC₅₀ (half maximal inhibitory concentration) of 0.016 nM·T compared to 0.21 nM·T for conventional H65-RTA immunoconjugates, indicating substantially higher potency .
| Immunoconjugate | Target Cell | IC₅₀ (nM·T) | Relative Potency |
|---|---|---|---|
| F(ab')₂-5-Methyl-2-iminothiolane-RTA30 | HSB2 cells | 0.016 | 13.1× more potent |
| H65-RTA | HSB2 cells | 0.21 | Reference |
| F(ab')₂-5-Methyl-2-iminothiolane-RTA30 | PBMCs | Lower than H65-RTA | More potent |
Comparative Advantages
Stability Enhancements
5-Methyl-2-iminothiolane-linked conjugates demonstrate significantly improved stability profiles compared to conjugates prepared with conventional crosslinking agents. In vitro studies have shown that immunoconjugates created with 5-Methyl-2-iminothiolane can be up to 20-fold more stable than those made with unhindered linkages . This enhanced stability translates to improved pharmacokinetic properties, including prolonged serum half-lives in animal studies .
Advantages Over Related Compounds
When compared to other crosslinking agents such as N-succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) and 4-[(succinimidyloxy)carbonyl]-α-methyl-α-(2-pyridyldithio)toluene (SMPT), 5-Methyl-2-iminothiolane offers distinct advantages for therapeutic applications :
| Property | 5-Methyl-2-iminothiolane | Conventional Crosslinkers (SPDP, SMPT) |
|---|---|---|
| Disulfide Bond Stability | Enhanced (up to 20× more stable) | Standard |
| Steric Protection | Yes (methyl group provides protection) | Limited or none |
| Water Solubility | High | Variable |
| Charge Preservation | Preserves positive charge | May alter charge properties |
| In Vivo Half-life of Conjugates | Extended | Standard |
| Reaction Efficiency | Forms conjugates efficiently | Variable efficiency |
Stability Characteristics
In Vitro Stability
Model compounds created with substituted 2-iminothiolanes have demonstrated a 6000-fold range of stabilities in vitro . Specifically, 791-(X2IT)-TNB model compounds showcased this remarkable range of stability profiles. When incorporated into actual immunoconjugates, the 791-(X2IT)-RTA30 conjugates were up to 20-fold more stable than those created with unhindered linkages . This enhanced stability is attributed to the steric protection provided by the methyl group at the 5-position of the thiolane ring.
In Vivo Performance
The enhanced stability of 5-Methyl-2-iminothiolane-linked conjugates translates to improved pharmacokinetic properties in vivo. Animal studies have demonstrated that immunoconjugates prepared with this compound exhibit prolonged serum half-lives compared to those made with conventional linkages . This extended circulation time is crucial for therapeutic applications, as it allows for increased exposure of target tissues to the immunoconjugate, potentially enhancing efficacy while reducing required dosing frequency.
Comparison with 2-Iminothiolane
Structural Differences
5-Methyl-2-iminothiolane represents an advancement over the widely used 2-iminothiolane (Traut's reagent). The key difference lies in the methyl substitution at the 5-position of the thiolane ring, which confers enhanced stability properties to the resulting conjugates . While both compounds function as thiolation reagents that introduce sulfhydryl groups into proteins, the methylated derivative creates conjugates with superior resistance to reduction.
Functional Comparison
| Characteristic | 5-Methyl-2-iminothiolane | 2-Iminothiolane |
|---|---|---|
| Structure | Methyl group at 5-position | No methyl substitution |
| Disulfide Bond Stability | Enhanced | Standard |
| Reactivity with Amines | Similar (rapid at neutral pH) | Similar (rapid at neutral pH) |
| Applications | Primarily therapeutic conjugates | Broader range of applications |
| Conjugate Half-life | Extended | Standard |
Applications in Advanced Drug Delivery
Targeted Cancer Therapeutics
The enhanced stability properties of 5-Methyl-2-iminothiolane make it particularly valuable for developing targeted cancer therapeutics. Research has demonstrated the utility of this compound in creating potent immunoconjugates against various cancer cell lines . For instance, anti-CD5 ricin A chain immunoconjugates prepared with 5-Methyl-2-iminothiolane have shown remarkable cytotoxicity against CD5+ T-cell lines and human peripheral blood T cells .
Nanoparticle-Based Delivery Systems
The stable crosslinking capabilities of 5-Methyl-2-iminothiolane have applications in advanced drug delivery systems beyond traditional immunoconjugates. For example, researchers have utilized thiolation reagents similar to 5-Methyl-2-iminothiolane in the development of transferrin-conjugated stable nucleic acid lipid particles (SNALPs) for delivering microRNAs to treat multiple myeloma . In this application, 2-iminothiolane was used to thiolate transferrin before coupling it to maleimide-functionalized nanoparticles . Given its enhanced stability properties, 5-Methyl-2-iminothiolane could potentially offer advantages in similar applications.
Future Research Directions
Expanding Bioconjugation Applications
Building on the success of 5-Methyl-2-iminothiolane, research into developing additional substituted 2-iminothiolanes with further enhanced properties represents a promising direction. These novel compounds could expand the bioconjugation toolbox, offering tailored solutions for specific applications in medicine and biotechnology. The concept of steric protection of disulfide bonds could be further refined to create linkages with customized stability and release profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume